molecular formula C7H4BrFN2 B1525322 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190309-71-7

3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525322
CAS No.: 1190309-71-7
M. Wt: 215.02 g/mol
InChI Key: CRDINLYNEISYHP-UHFFFAOYSA-N
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Description

3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both bromine and fluorine substituents on a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 5-fluoro-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for further applications.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a phenylboronic acid would yield a phenyl-substituted pyrrolo[2,3-b]pyridine derivative .

Scientific Research Applications

3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine in biological systems often involves its interaction with specific molecular targets such as kinases. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and fluorine atoms in 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine imparts unique electronic and steric properties that can influence its reactivity and biological activity. The fluorine atom, being highly electronegative, can affect the compound’s interaction with biological targets and enhance its metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDINLYNEISYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696596
Record name 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190309-71-7
Record name 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190309-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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